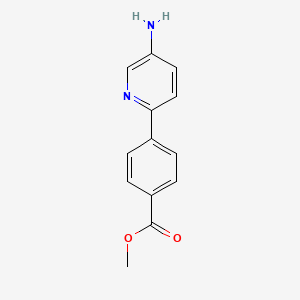

Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(5-aminopyridin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)12-7-6-11(14)8-15-12/h2-8H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVFODCVMGKLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377299 | |

| Record name | methyl 4-(5-aminopyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223127-54-6 | |

| Record name | methyl 4-(5-aminopyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthetic pathway for Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate, a key intermediate in pharmaceutical research. The synthesis involves a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to form the biaryl skeleton, followed by the reduction of a nitro group to the desired amine. This document provides detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in the successful synthesis of this compound.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The initial step involves a palladium-catalyzed Suzuki-Miyaura coupling of 2-chloro-5-nitropyridine with 4-(methoxycarbonyl)phenylboronic acid. This reaction constructs the core C-C bond between the pyridine and benzene rings. The subsequent step is the selective reduction of the nitro group on the pyridine ring to an amino group, yielding the final product.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(5-nitropyridin-2-yl)benzoate via Suzuki-Miyaura Coupling

This procedure outlines the palladium-catalyzed cross-coupling of 2-chloro-5-nitropyridine with 4-(methoxycarbonyl)phenylboronic acid.

Materials:

-

2-chloro-5-nitropyridine

-

4-(methoxycarbonyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

n-Propanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Activated charcoal

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 2-chloro-5-nitropyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.1 eq), and n-propanol.

-

Stir the mixture for 15 minutes at room temperature to allow for the dissolution of the solids.

-

To the solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.01 eq), 2M aqueous sodium carbonate (1.3 eq), and deionized water.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add deionized water. Stir the mixture open to the air for 5 minutes.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash them sequentially with 5% sodium carbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, add activated charcoal, and stir for 10 minutes.

-

Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization to obtain Methyl 4-(5-nitropyridin-2-yl)benzoate.

| Parameter | Value |

| Reactants | 2-chloro-5-nitropyridine, 4-(methoxycarbonyl)phenylboronic acid |

| Catalyst | Palladium(II) acetate, Triphenylphosphine |

| Base | Sodium carbonate |

| Solvent | n-Propanol/Water |

| Temperature | Reflux |

| Reaction Time | 1-2 hours |

| Typical Yield | 85-95% |

Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling.

Step 2: Synthesis of this compound via Nitro Group Reduction

This protocol describes the reduction of the nitro intermediate to the final amino product using tin(II) chloride.

Materials:

-

Methyl 4-(5-nitropyridin-2-yl)benzoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve Methyl 4-(5-nitropyridin-2-yl)benzoate (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate and carefully neutralize the mixture with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

| Parameter | Value |

| Reactant | Methyl 4-(5-nitropyridin-2-yl)benzoate |

| Reducing Agent | Tin(II) chloride dihydrate |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

Table 2: Summary of Reaction Conditions for Nitro Group Reduction.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Biological Context and Significance

Pyridine and its derivatives are prominent scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[1] These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][2] The aminophenylpyridine core of this compound is a key structural motif in various pharmacologically active molecules. For instance, derivatives of N-phenyl-2-pyrimidinamine, which share a similar structural framework, have shown potential as antimicrobial and antioxidant agents.[3] The presence of the amino and ester functionalities provides versatile handles for further chemical modifications, making this compound a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. The exploration of its derivatives could lead to the discovery of novel drug candidates targeting a variety of diseases.

References

An In-Depth Technical Guide to Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate: A Compound Awaiting Characterization

Introduction

Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate is a chemical compound that, despite its well-defined structure, remains largely uncharacterized in publicly accessible scientific literature and chemical databases. Its molecular architecture, featuring a pyridine ring linked to a benzoate group, suggests potential applications in medicinal chemistry and materials science, as related structures are known to exhibit a range of biological activities and physical properties. However, a comprehensive search for its chemical and physical properties, detailed experimental protocols for its synthesis, and its involvement in biological signaling pathways has revealed a significant lack of available data.

This guide, therefore, serves not as a repository of existing knowledge, but as a roadmap for the future characterization of this molecule. It will outline the predicted properties based on its structure, propose viable synthetic routes, and suggest potential areas of investigation for its biological activity.

Predicted Chemical and Physical Properties

In the absence of experimental data, the properties of this compound must be predicted based on its constituent functional groups: an aminopyridine and a methyl benzoate.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₁₃H₁₂N₂O₂ | Based on structural drawing. |

| Molecular Weight | 228.25 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Aromatic compounds with similar molecular weights are typically solids. |

| Melting Point | Expected to be in the range of 100-200 °C | Based on analogous aromatic and heterocyclic compounds. |

| Boiling Point | > 300 °C (with decomposition) | High due to polarity and molecular weight. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The amino and ester groups provide some polarity, while the aromatic rings confer hydrophobicity. |

| pKa | The amino group is expected to be basic (pKa ~ 4-6), and the pyridine nitrogen is also basic (pKa ~ 5-7). | Based on the pKa values of aniline and pyridine derivatives. |

Proposed Experimental Protocols for Synthesis

The synthesis of this compound can be approached through several modern cross-coupling reactions. The most logical disconnection is between the pyridine and benzene rings, suggesting a Suzuki-Miyaura or similar palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A viable route involves the coupling of a boronic acid derivative of one ring system with a halide of the other.

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol:

-

Reactant Preparation: To a flame-dried Schlenk flask, add 2-bromo-5-aminopyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for a period of 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Potential Biological Activity and Signaling Pathways

The aminopyridine and benzoate moieties are present in numerous biologically active molecules. This suggests that this compound could be a valuable scaffold for drug discovery.

Hypothesized Workflow for Biological Evaluation

The following workflow outlines a potential strategy to investigate the biological effects of this compound.

Caption: A proposed workflow for the biological evaluation of this compound.

Given the prevalence of the aminopyridine scaffold in kinase inhibitors, a primary area of investigation would be its effect on various protein kinases involved in cancer and inflammatory diseases. For instance, libraries of aminopyridine derivatives have been explored as inhibitors of kinases such as cyclin-dependent kinases (CDKs), Aurora kinases, and Janus kinases (JAKs).

Should initial screening reveal activity against a particular kinase, further studies would be necessary to elucidate the specific signaling pathway being modulated. For example, if the compound inhibits a key kinase in the MAPK/ERK pathway, its effect on downstream signaling proteins would need to be investigated using techniques like Western blotting.

Conclusion

This compound represents an intriguing yet unexplored molecule. While this guide provides a theoretical framework for its properties, synthesis, and potential biological relevance, it underscores the critical need for experimental validation. The proposed synthetic protocols offer a clear path to obtaining this compound, which would then enable a thorough investigation of its chemical, physical, and biological characteristics. The insights gained from such studies could pave the way for its application in various scientific and therapeutic areas. Researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery are encouraged to undertake the characterization of this promising compound.

"Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate" CAS number lookup

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield a specific CAS number for "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate." Consequently, experimentally validated quantitative data and established biological roles, including involvement in signaling pathways, are not publicly available for this specific compound. This guide provides a projected synthetic pathway based on established chemical principles for structurally related molecules, alongside predicted physicochemical properties to support researchers and drug development professionals in the synthesis and characterization of this molecule.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to its structural motifs. The aminopyridine moiety is a key component in numerous biologically active compounds, while the methyl benzoate group offers a site for further chemical modification. This document outlines a plausible synthetic route for this compound and provides a summary of predicted physicochemical properties based on closely related structures.

Physicochemical Properties

In the absence of experimental data for the target compound, the following table summarizes the physicochemical properties of a structurally similar compound, Methyl 4-aminopyridine-2-carboxylate (CAS: 71469-93-7) , to provide an estimation of the expected properties. It is important to note that these values are for a related isomer and may differ from the actual properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 152.15 g/mol | PubChem[1] |

| XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 152.058577502 Da | PubChem[1] |

| Topological Polar Surface Area | 65.2 Ų | PubChem[1] |

Proposed Synthesis: Suzuki-Miyaura Coupling

A viable and widely used method for the synthesis of biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is anticipated to be effective for the synthesis of this compound. The proposed reaction would involve the coupling of a halosubstituted aminopyridine with a boronic acid derivative of methyl benzoate.

3.1. Experimental Protocol

This protocol is a generalized procedure adapted from methods used for the Suzuki-Miyaura coupling of similar aminopyridine substrates.[2][3] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

5-Amino-2-bromopyridine (or 2-chloro-5-aminopyridine)

-

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Methyl 4-boronobenzoate pinacol ester)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate with a suitable phosphine ligand)

-

Base (e.g., Potassium carbonate, Potassium phosphate, or Sodium carbonate)

-

Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water, or Dimethylformamide)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-amino-2-bromopyridine (1.0 equivalent), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1-1.5 equivalents), and the chosen base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents). Then, add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 to 10:1 ratio.

-

Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Signaling Pathways and Biological Activity

As "this compound" is not a well-documented compound, there is no available information regarding its biological activity or its role in any signaling pathways. The biological effects of this molecule would need to be determined through in vitro and in vivo studies.

Visualizations

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

References

An In-depth Technical Guide to Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate is a bifunctional organic molecule featuring a 2-phenylpyridine scaffold. This structural motif is of significant interest in medicinal chemistry and materials science. The molecule combines a methyl benzoate unit, a common pharmacophore and synthetic handle, with a 5-aminopyridine moiety. The presence of the amino group provides a site for further functionalization, potentially modulating the compound's electronic properties and biological activity. Derivatives of 2-phenylpyridine are known to exhibit a range of biological activities, making this core structure a valuable starting point for drug discovery programs.[1][2] This guide provides a comprehensive overview of its molecular structure, a proposed synthetic route, and predicted physicochemical and spectroscopic properties based on analogous compounds and established chemical principles.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridine ring substituted with an amino group at the 5-position and a methyl 4-benzoate group at the 2-position.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.10 | d | 1H | Pyridinyl-H (position 6) |

| ~7.95 | d | 2H | Benzenecarboxylate-H (ortho to ester) |

| ~7.80 | d | 2H | Benzenecarboxylate-H (meta to ester) |

| ~7.25 | dd | 1H | Pyridinyl-H (position 4) |

| ~6.80 | d | 1H | Pyridinyl-H (position 3) |

| ~5.50 | s (broad) | 2H | -NH₂ |

| 3.85 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O (ester) |

| ~155.0 | Pyridinyl-C (position 2) |

| ~148.0 | Pyridinyl-C (position 5) |

| ~145.0 | Pyridinyl-C (position 6) |

| ~138.0 | Benzenecarboxylate-C (ipso to pyridine) |

| ~129.5 | Benzenecarboxylate-CH (ortho to ester) |

| ~128.0 | Benzenecarboxylate-CH (meta to ester) |

| ~125.0 | Benzenecarboxylate-C (ipso to ester) |

| ~120.0 | Pyridinyl-CH (position 4) |

| ~115.0 | Pyridinyl-CH (position 3) |

| ~52.0 | -OCH₃ |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Weak | Aliphatic C-H stretching (-OCH₃) |

| ~1720 | Strong, Sharp | C=O stretching (ester) |

| ~1600, ~1580, ~1450 | Medium-Strong | Aromatic C=C stretching |

| ~1280 | Strong | C-O stretching (ester) |

| ~1250 | Medium | C-N stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 228 | [M]⁺ (Molecular Ion) |

| 197 | [M - OCH₃]⁺ |

| 170 | [M - COOCH₃]⁺ |

| 154 | [M - C₆H₄COOCH₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use an FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph. Acquire the spectrum in positive ion mode.

-

EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a gas chromatograph.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the general workflows for the described spectroscopic techniques.

Caption: General workflows for NMR, FT-IR, and Mass Spectrometry analysis.

Caption: Relationship between spectroscopic techniques and structural information.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and the experimental protocols to obtain it. While experimentally derived data for this specific compound is not widely published, the predicted values and standardized procedures outlined herein offer a solid foundation for researchers to characterize this molecule accurately. The application of these spectroscopic methods is fundamental to ensuring the identity, purity, and structural integrity of this compound in any scientific investigation.

Unlocking Therapeutic Potential: A Technical Guide to Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate is a heterocyclic compound featuring a 2-phenylpyridine core structure. This molecular framework is of considerable interest within the pharmaceutical sciences due to its prevalence in a multitude of biologically active molecules. The strategic placement of an amino group on the pyridine ring and a methyl carboxylate on the phenyl ring offers significant opportunities for synthetic diversification, positioning it as a valuable building block for the generation of novel compound libraries. This technical guide will delve into the prospective research applications of this compound, substantiated by data from structurally analogous compounds.

Predicted Physicochemical Characteristics

As empirical data for this compound is not extensively documented, the following physicochemical properties have been predicted based on its chemical structure.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Prospective Research Applications

The structural motifs within this compound are shared with numerous compounds exhibiting significant pharmacological activity. This suggests a range of potential therapeutic applications for this molecule and its derivatives.

Oncology

The 2-arylpyridine scaffold is a well-established pharmacophore in the design of anticancer agents. The incorporation of an amino functionality can further enhance the therapeutic potential of this structural class.

3.1.1. Kinase Inhibition

A significant number of kinase inhibitors leverage the 2-aminopyridine moiety to effectively interact with the ATP-binding site of various protein kinases. Given that aberrant kinase signaling is a fundamental characteristic of many cancers, these enzymes represent critical targets for drug development.

-

Potential Molecular Targets: Based on the activity of related compounds, derivatives of this compound could potentially target key signaling pathways implicated in cancer progression, such as those involving Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs). For instance, pyridine-urea analogs have demonstrated inhibitory effects on VEGFR-2.[1]

-

Structure-Activity Relationship (SAR) Considerations: The exocyclic amino group is well-positioned to act as a hydrogen bond donor, while the pyridine nitrogen can serve as a hydrogen bond acceptor, a common binding pattern for inhibitors that engage the hinge region of the kinase domain. The methyl benzenecarboxylate portion of the molecule provides a vector for further chemical elaboration to probe for additional interactions within the kinase active site, potentially leading to enhanced potency and selectivity.

Quantitative Biological Data of Structurally Related Pyridine Derivatives:

The following table presents the in vitro anticancer activity of several pyridine-containing compounds, highlighting the potential of this chemical class and providing a strong rationale for the investigation of this compound.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 8e | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-methyl-6-(4-methoxyphenyl)pyridin-3-yl)urea | MCF-7 (Breast) | 0.22 | [1] |

| 8n | 1-(4-bromophenyl)-3-(6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl)urea | MCF-7 (Breast) | 1.88 | [1] |

| 4b | 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | A-549 (Lung) | 0.00803 | [2] |

| 4e | 6-amino-4-(4-(diphenylamino)phenyl)-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | A-549 (Lung) | 0.0095 | [2] |

Additional Therapeutic Areas of Interest

-

Neurodegenerative Diseases: The aminopyridine scaffold is present in compounds that have been explored for the treatment of neurological conditions.

-

Anti-inflammatory Therapeutics: The aminophenyl moiety is a component of various molecules with demonstrated anti-inflammatory effects.

Proposed Synthetic Strategy

A highly viable and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aryl moieties and is known for its broad functional group tolerance.

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol serves as a general starting point and may necessitate optimization for the specific substrates.

-

Reaction Assembly: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 5-amino-2-bromopyridine (1.0 equivalent), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).

-

Solvent and Catalyst Addition: Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water. Subsequently, introduce a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Product Isolation: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

The following is a generalized protocol for evaluating the inhibitory potency of a compound against a target kinase.

Caption: Workflow for a luminescence-based kinase inhibition assay.

-

Compound Preparation: Create a serial dilution of the test compound in 100% DMSO.

-

Reaction Mixture: In a 96-well assay plate, add the target kinase enzyme, a specific peptide substrate, and the test compound at varying concentrations.

-

Reaction Initiation: Start the kinase reaction by the addition of ATP.

-

Incubation: Allow the reaction to proceed at 30°C for a predetermined time, typically 60 minutes.

-

Signal Generation: Terminate the kinase reaction and measure the amount of ADP produced using a commercially available luminescent assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Construct a dose-response curve by plotting the luminescence signal against the logarithm of the inhibitor concentration. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a suitable sigmoidal model.

MTT Assay for Cellular Antiproliferative Activity

The MTT assay is a widely used colorimetric method for assessing cell viability and proliferation.

-

Cell Culture: Plate cancer cells in a 96-well microtiter plate at an appropriate density and incubate overnight to allow for cell attachment.

-

Compound Exposure: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a duration of 48 to 72 hours.

-

MTT Reagent Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT into insoluble purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

IC50 Determination: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the resulting dose-response curve.

Concluding Remarks

This compound emerges as a scaffold with significant potential for the discovery of novel therapeutic agents, with a particularly strong rationale for its exploration in the development of kinase inhibitors for oncology. The feasibility of its synthesis through robust and well-established chemical methodologies, coupled with the availability of high-throughput in vitro screening assays, renders this molecule and its derivatives as highly attractive candidates for further preclinical investigation. The compelling biological activity of structurally related compounds provides a solid foundation for the continued exploration of this promising area of chemical space.

References

An In-depth Technical Guide to the Synthesis and Potential Applications of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate," a molecule of interest in medicinal chemistry due to its structural similarity to known biologically active compounds. While direct experimental data on this specific compound is limited in publicly available literature, this document outlines plausible and robust synthetic routes based on well-established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Detailed experimental protocols, quantitative data from analogous reactions, and visualizations of the synthetic workflows are presented to aid researchers in the synthesis and exploration of this compound and its derivatives. Furthermore, the potential biological significance of this class of compounds is discussed in the context of their analogues.

Introduction

The 2-aminopyridine moiety is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals and clinical candidates. Its ability to act as a bioisostere for other functional groups and its participation in key hydrogen bonding interactions make it a valuable component in the design of enzyme inhibitors and receptor modulators. The coupling of this heterocyclic system to a substituted benzene ring, such as a benzenecarboxylate, generates a molecular framework with potential for a wide range of biological activities. "this compound" represents a core structure that can be further elaborated to probe its therapeutic potential. This guide focuses on the practical synthesis of this target molecule, providing detailed methodologies and expected outcomes based on analogous transformations.

Synthetic Strategies

The construction of the C-C bond between the pyridine and benzene rings, and the C-N bond of the amino group, are the key transformations in the synthesis of the target molecule. Modern organometallic chemistry offers powerful tools for these transformations. Two primary retrosynthetic disconnections are considered, leading to two distinct and highly feasible synthetic pathways.

Pathway 1: Suzuki-Miyaura Coupling

This pathway involves the formation of the C-C bond between the pyridine and benzene rings as the key step. The retrosynthetic analysis is as follows:

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Pathway 2: Buchwald-Hartwig Amination

This alternative pathway focuses on the formation of the C-N bond of the amino group in the final step. The retrosynthetic analysis is as follows:

Caption: Retrosynthetic analysis via Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are detailed, step-by-step procedures for the synthesis of "this compound" based on the two pathways described above. The reaction conditions are derived from analogous transformations reported in the literature.

Pathway 1: Synthesis via Suzuki-Miyaura Coupling

This pathway involves two main steps: the synthesis of a suitable 5-amino-2-pyridinylboronic acid derivative and the subsequent Suzuki-Miyaura coupling.

Step 1a: Synthesis of 5-Amino-2-bromopyridine (if not commercially available)

-

Materials: 2,5-dibromopyridine, aqueous ammonia, copper(I) oxide.

-

Procedure: In a sealed tube, 2,5-dibromopyridine (1.0 eq), aqueous ammonia (10-20 eq), and copper(I) oxide (0.1 eq) are heated to 120-140 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 1b: Synthesis of 5-(tert-Butoxycarbonylamino)-2-pyridinylboronic acid pinacol ester

-

Materials: 5-Amino-2-bromopyridine, di-tert-butyl dicarbonate (Boc₂O), bis(pinacolato)diboron, palladium(II) acetate, SPhos, potassium acetate.

-

Procedure: 5-Amino-2-bromopyridine is first protected with Boc₂O in the presence of a base like triethylamine in a solvent such as dichloromethane to yield 2-bromo-5-(tert-butoxycarbonylamino)pyridine. The resulting protected pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), palladium(II) acetate (3 mol%), SPhos (6 mol%), and potassium acetate (1.5 eq) are dissolved in an anhydrous, deoxygenated solvent like 1,4-dioxane. The mixture is heated at 80-100 °C under an inert atmosphere for 8-16 hours. After completion, the reaction is cooled, filtered through celite, and the solvent is evaporated. The residue is purified by column chromatography.

Step 2: Suzuki-Miyaura Coupling

Caption: Experimental workflow for the Suzuki-Miyaura coupling pathway.

-

Materials: 5-(tert-Butoxycarbonylamino)-2-pyridinylboronic acid pinacol ester (1.0 eq), methyl 4-bromobenzoate (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), potassium carbonate (2.0 eq).

-

Procedure: The reactants are dissolved in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solution is thoroughly deoxygenated by bubbling with an inert gas (e.g., argon) for 15-20 minutes. The reaction mixture is then heated to 80-100 °C and stirred for 8-12 hours. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield methyl 4-(5-(tert-butoxycarbonylamino)-2-pyridinyl)benzenecarboxylate.

-

Deprotection: The purified Boc-protected intermediate is dissolved in dichloromethane (DCM) and treated with trifluoroacetic acid (TFA) at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to afford the final product.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Pyridylboronic Acids with Aryl Halides

| Pyridylboronic Acid Derivative | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Pyridylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 3-Aminopyridin-5-ylboronic acid | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |

| 2-(Methylamino)pyridin-5-ylboronic acid | Methyl 4-iodobenzoate | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 92 |

Note: The data in this table is illustrative and based on similar reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Pathway 2: Synthesis via Buchwald-Hartwig Amination

This pathway first constructs the biaryl system and then introduces the amino group.

Step 1: Suzuki-Miyaura Coupling of 2,5-Dibromopyridine with 4-(Methoxycarbonyl)phenylboronic acid

-

Materials: 2,5-Dibromopyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

-

Procedure: The reaction is carried out following the general Suzuki-Miyaura protocol described in Pathway 1, Step 2. The product, methyl 4-(5-bromo-2-pyridinyl)benzenecarboxylate, is isolated after column chromatography.

Step 2: Buchwald-Hartwig Amination

Caption: Experimental workflow for the Buchwald-Hartwig amination pathway.

-

Materials: Methyl 4-(5-bromo-2-pyridinyl)benzenecarboxylate (1.0 eq), benzophenone imine (as an ammonia surrogate, 1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 4 mol%), sodium tert-butoxide (1.4 eq).

-

Procedure: In a glovebox or under an inert atmosphere, the reactants are dissolved in anhydrous, deoxygenated toluene. The reaction mixture is heated to 90-110 °C for 12-24 hours. After cooling, the resulting imine is hydrolyzed by adding aqueous acid (e.g., 1 M HCl) and stirring for 1-2 hours. The mixture is then neutralized with a base (e.g., NaOH) and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield the final product.

Table 2: Representative Yields for Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine/Ammonia Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Aniline | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOtBu | Toluene | 80 | 18 | 95 |

| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 12 | 88 |

| 1-Bromo-4-cyanobenzene | Benzophenone imine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 24 | 82 |

Note: This data is illustrative and based on similar reactions. The use of an ammonia surrogate followed by hydrolysis is a common strategy for the introduction of a primary amino group via Buchwald-Hartwig amination.

Potential Biological Activity and Applications

-

Kinase Inhibition: The 2-aminopyridine scaffold is a well-known "hinge-binder" in many kinase inhibitors. The nitrogen atoms of the pyridine ring and the amino group can form crucial hydrogen bonds with the hinge region of the kinase active site. The benzenecarboxylate portion can be directed towards the solvent-exposed region or other pockets of the enzyme, and its derivatization could lead to potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.

-

Antimicrobial and Antiviral Activity: Many pyridine and aminopyridine derivatives have demonstrated antimicrobial and antiviral properties. The target molecule could serve as a starting point for the development of new agents in this therapeutic area.

-

Central Nervous System (CNS) Activity: The ability of the aminopyridine scaffold to cross the blood-brain barrier and interact with CNS targets is well-documented. Derivatives of 4-aminopyridine are used to treat certain neurological conditions.[1] The title compound could be explored for its potential activity on various CNS receptors and enzymes.

The following diagram illustrates a hypothetical mechanism of action for a derivative of the core structure as a kinase inhibitor.

Caption: Hypothetical mechanism of action as a kinase inhibitor.

Conclusion

"this compound" is a synthetically accessible molecule that holds promise as a scaffold for the development of new therapeutic agents. This technical guide provides two robust and well-precedented synthetic pathways, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, for its preparation. The detailed experimental protocols and tabulated data from analogous reactions offer a solid foundation for researchers to synthesize this compound and its derivatives. While direct biological data is currently lacking, the prevalence of its structural motifs in known bioactive molecules, particularly as kinase inhibitors, suggests that this is a fertile area for future research and drug discovery efforts.

References

The Pivotal Role of the Aminopyridinyl-Benzene Scaffold: A Technical Guide to the Medicinal Chemistry of "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate"

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyridinyl-benzene core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous targeted therapies, particularly in oncology. This technical guide explores the medicinal chemistry landscape of "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate," a specific exemplar of this chemical class. While this precise molecule is not extensively documented in public literature, its structural motifs are present in a multitude of biologically active agents, most notably kinase inhibitors. This document will, therefore, leverage data from closely related analogues to provide a comprehensive overview of its likely synthesis, potential biological activities, and promising role in drug discovery. We will delve into detailed synthetic protocols, present comparative biological data from related compounds, and visualize key concepts such as signaling pathways and experimental workflows to provide a thorough technical resource for researchers in the field.

Introduction: The Significance of the Aminopyridinyl-Benzene Core

The fusion of an aminopyridine ring with a substituted benzene moiety creates a versatile biaryl scaffold with significant potential for molecular recognition in biological systems. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase ATP-binding pockets. The amino group provides a crucial hydrogen bond donor and a vector for further chemical modification. The benzoate portion allows for the exploration of interactions with solvent-exposed regions of target proteins and can be readily modified to fine-tune physicochemical properties. This combination of features has led to the successful development of numerous drugs targeting a range of protein families.

Synthetic Strategies

The synthesis of "this compound" and its analogues typically involves a cross-coupling reaction to form the central biaryl bond. The Suzuki-Miyaura and Buchwald-Hartwig reactions are the most common and efficient methods employed for this purpose.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible and widely used method for the synthesis of the title compound is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.

Caption: Proposed Suzuki-Miyaura synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Methyl 4-boronobenzoate (1.0 eq)

-

2-Bromo-5-aminopyridine (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

Sodium Carbonate (2.0 eq)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add Methyl 4-boronobenzoate, 2-Bromo-5-aminopyridine, and Sodium Carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed toluene and water to the flask.

-

Add Tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure "this compound".

Biological Activity and Potential Applications

Given the prevalence of the aminopyridinyl-benzene scaffold in kinase inhibitors, it is highly probable that "this compound" would serve as a key intermediate or a fragment in the development of such agents. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Potential as a Kinase Inhibitor Scaffold

The aminopyridine moiety can form critical hydrogen bonds with the hinge region of the kinase ATP binding site. The benzoate ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity and target specific interactions within the kinase active site.

Caption: Potential mechanism of action as a kinase inhibitor.

Comparative Biological Data of Structurally Related Compounds

To provide context for the potential biological activity of the title compound, the following table summarizes data for structurally similar molecules that feature the aminopyridinyl-benzene core.

| Compound/Scaffold | Target(s) | Reported Activity (IC50) | Reference |

| 2-Anilino-5-aminopyridine derivatives | c-Met | Varies by substitution | Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors.[1] |

| Aminopyrazine derivatives with a carboxyphenyl moiety | Nek2 Kinase | Varies by substitution | Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2.[2] |

| o-Aminopyridinyl alkynyl scaffold | CSF-1R, PDGFR-α, Src | Varies by substitution | Discovery of potent anti-idiopathic pulmonary fibrosis (IPF) agents based on an o-aminopyridinyl alkynyl scaffold.[3] |

| 4-Anilinopyrimidine derivatives | Class III RTKs | Varies by substitution | Targeting kinases with anilinopyrimidines.[4] |

| 2-Aminopyridine-based derivatives | CDK/HDAC | Varies by substitution | Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors.[5] |

Note: The activities are highly dependent on the specific substitutions on the core scaffold.

Experimental Workflow for Kinase Inhibitor Profiling

Should "this compound" be utilized as a scaffold for kinase inhibitor development, a typical experimental workflow would be as follows:

Caption: A typical workflow for kinase inhibitor drug discovery.

Conclusion and Future Perspectives

"this compound" represents a valuable, albeit under-documented, chemical entity with significant potential in medicinal chemistry. Its structural similarity to the core of numerous successful kinase inhibitors suggests its utility as a key building block for the development of novel targeted therapies. The synthetic routes to this compound are well-precedented, and its derivatization can be readily achieved to explore a wide range of chemical space. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. The data and protocols presented in this guide, based on closely related analogues, provide a solid foundation for initiating such investigations. The continued exploration of privileged scaffolds like the aminopyridinyl-benzene core will undoubtedly lead to the discovery of next-generation medicines for a variety of human diseases.

References

- 1. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent anti-idiopathic pulmonary fibrosis (IPF) agents based on an o-aminopyridinyl alkynyl scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a representative preliminary biological screening cascade for the novel compound, Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate. Drawing upon the well-documented pharmacological potential of the aminopyridine scaffold, this document details methodologies for assessing the compound's cytotoxic, antimicrobial, and kinase inhibitory activities. While specific experimental data for this molecule is not yet publicly available, this guide provides a robust framework for its initial biological characterization, complete with detailed experimental protocols and illustrative data presentation. The protocols are based on standard industry practices for the initial screening of heterocyclic compounds intended for therapeutic development.

Introduction

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its presence is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The aminopyridine moiety, in particular, is a key pharmacophore in many kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers and other diseases.

This compound combines the aminopyridine core with a methyl benzenecarboxylate group, suggesting its potential as a bioactive molecule. This guide presents a structured approach to the preliminary biological evaluation of this compound, focusing on three key areas of investigation: cytotoxicity, antimicrobial activity, and kinase inhibition.

Illustrative Biological Screening Data

The following tables present hypothetical data for this compound to illustrate how screening results would be structured for clear comparison and analysis.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | Assay Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | MTT | > 100 |

| MCF-7 | Breast Adenocarcinoma | MTT | 75.2 |

| HCT116 | Colon Carcinoma | MTT | 89.5 |

| HEK293 | Normal Kidney | MTT | > 100 |

Table 2: Antimicrobial Activity Data

| Microbial Strain | Type | Assay Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | Broth Microdilution | 64 |

| Escherichia coli (ATCC 25922) | Gram-negative | Broth Microdilution | > 128 |

| Candida albicans (ATCC 90028) | Fungal | Broth Microdilution | > 128 |

Table 3: Kinase Inhibition Data

| Kinase Target | Assay Type | % Inhibition @ 10 µM | IC₅₀ (µM) |

| EGFR | TR-FRET | 85 | 1.2 |

| VEGFR2 | TR-FRET | 45 | 15.8 |

| CDK2 | TR-FRET | 15 | > 50 |

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer and normal cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116) and a normal cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against representative bacterial and fungal strains.[6][7][8][9][10]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound (dissolved in DMSO)

-

Sterile 96-well microplates

-

Bacterial and fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay: TR-FRET

This protocol provides a general method for assessing the inhibitory activity of this compound against a specific kinase (e.g., EGFR) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

-

Recombinant human kinase (e.g., EGFR)

-

Kinase-specific substrate (e.g., a biotinylated peptide)

-

Europium-labeled anti-phospho-specific antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

ATP

-

Kinase reaction buffer

-

This compound (dissolved in DMSO)

-

Low-volume 384-well plates

-

TR-FRET compatible microplate reader

Procedure:

-

Add 2 µL of the test compound at various concentrations (typically in a 10-point, 3-fold serial dilution) to the wells of a 384-well plate.

-

Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 6 µL of the detection mix containing the Europium-labeled antibody and APC-labeled streptavidin.

-

Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

-

Read the plate on a TR-FRET microplate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.

-

Calculate the TR-FRET ratio and determine the percent inhibition relative to a no-inhibitor control. IC₅₀ values are then calculated by fitting the data to a four-parameter logistic model.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the EGFR signaling pathway, a potential target for aminopyridine-based compounds, and a general workflow for the preliminary biological screening process.

Caption: EGFR Signaling Pathway.

Caption: Biological Screening Workflow.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. broadpharm.com [broadpharm.com]

- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 7. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 8. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Synthesis of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document provides detailed application notes and a generalized protocol for the synthesis of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate, a key building block in medicinal chemistry. The synthesis involves the palladium-catalyzed cross-coupling of an aminopyridine derivative with a phenylboronic acid derivative. Due to the challenges often associated with the coupling of electron-rich and potentially coordinating aminopyridine substrates, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

The general reaction scheme is as follows:

Data Presentation: Comparative Suzuki Coupling Conditions for Aminopyridine Derivatives

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of aminopyridine derivatives with arylboronic acids, providing a comparative overview to guide reaction optimization.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Notes |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Ambient | 12-24 | High (expected) | For challenging aryl bromides.[1] |

| Pd-PEPPSI-IPr | NHC | K₂CO₃ | THF | 60-80 | 4-12 | High (expected) | Effective for electron-rich substrates.[1] |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 85 | Traditional, reliable catalyst system.[1] |

| Pd(OAc)₂ | None | K₂CO₃ | Isopropanol/H₂O | 85-90 | 8-12 | Good to Excellent | Ligand-free protocol.[2] |

| Pd₂(dba)₃ | Phosphite or Phosphine Oxide | KF | 1,4-Dioxane | 110 | Varies | Good to Excellent | For 2-pyridyl nucleophiles.[3] |

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling synthesis of this compound.

Caption: General workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Suzuki coupling of similar aminopyridine substrates.[1][2] Optimization may be required for specific substrates and scales.

Materials:

-

2-Bromo-5-aminopyridine (or 2-chloro-5-aminopyridine)

-

4-(Methoxycarbonyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium Phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Degassed water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk flask or sealed vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 2-bromo-5-aminopyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and anhydrous potassium phosphate (3.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway Diagram (Catalytic Cycle)

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Cross-Coupling Synthesis of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate, a key building block in pharmaceutical and materials science research. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, for which a robust protocol is presented. Additionally, alternative synthetic strategies utilizing Buchwald-Hartwig amination and Sonogashira coupling are discussed, offering a comprehensive overview of potential synthetic routes.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. For the synthesis of this compound, this method is highly recommended due to its high functional group tolerance and generally high yields. The proposed reaction involves the coupling of 2-bromo-5-aminopyridine with 4-(methoxycarbonyl)phenylboronic acid.

Data Presentation: Comparison of Reaction Conditions for Analogous Suzuki-Miyaura Couplings

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of aminopyridine derivatives, providing a comparative overview to guide the selection of optimal conditions.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-18 | 85 |

| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-18 | 88 |

| 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd-PEPPSI-IPr (cat.) | - | K₂CO₃ | THF | 60-80 | 4-12 | High |

| 2-bromo-5-methylpyridin-4-amine | Arylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2.0) | Isopropanol/H₂O | 85-90 | 8-12 | Good |

| 6-bromopyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.0-3.0) | 1,4-Dioxane/H₂O (4:1) | Not Specified | Not Specified | High |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 2-bromo-5-aminopyridine and 4-(methoxycarbonyl)phenylboronic acid.

Materials:

-

2-bromo-5-aminopyridine (1.0 equiv)

-

4-(methoxycarbonyl)phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (2.5 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add 2-bromo-5-aminopyridine, 4-(methoxycarbonyl)phenylboronic acid, and potassium phosphate.

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]

-

Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).[1][2]

-

Stir the reaction mixture at 85-95 °C.[2]

-

Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations:

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: The Role of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate in the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the chemical scaffold represented by Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate in the synthesis of kinase inhibitors, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. While direct synthesis examples starting from this specific molecule are not extensively documented in readily available literature, its structural motifs are present in numerous potent picolinamide-based kinase inhibitors. This document outlines a representative synthetic protocol, summarizes key biological data, and illustrates the relevant signaling pathways.

Introduction